![molecular formula C13H20ClNS B13221877 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 4-methylthiophenol with cyclohexanone, followed by reductive amination and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives .
Scientific Research Applications
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride include:
- 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride
- 4-[(4-Methylphenyl)sulfanyl]cyclohexanamine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H20ClNS |
|---|---|
Molecular Weight |
257.82 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19NS.ClH/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;/h2-3,6-7,11,13H,4-5,8-9,14H2,1H3;1H |
InChI Key |
KXHZBJUADDBCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


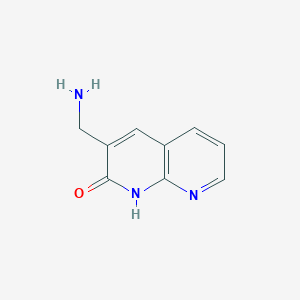
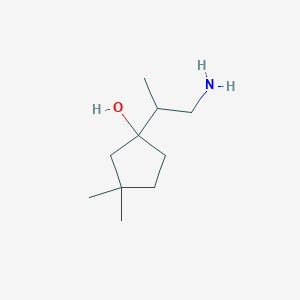
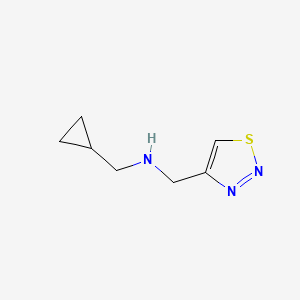
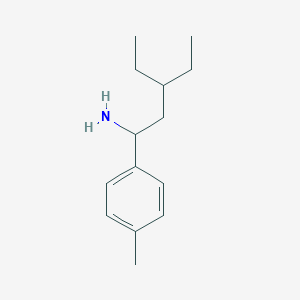
![4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13221832.png)
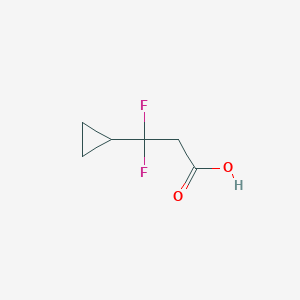
![Methyl 4-[(3-methylpentan-2-yl)amino]butanoate](/img/structure/B13221840.png)

![Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13221860.png)
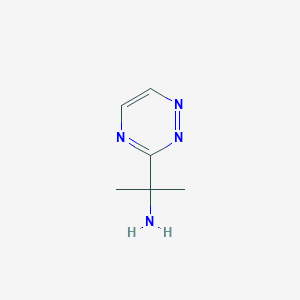
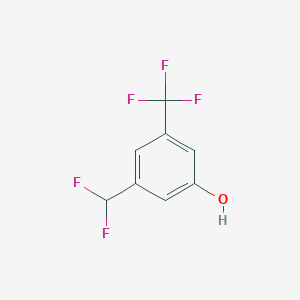
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13221879.png)
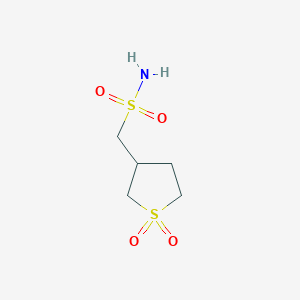
![2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13221888.png)
